2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
Overview
Description
2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is an organic compound commonly used in synthetic organic chemistry. It is a derivative of amino acids and features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amine functionalities during chemical reactions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid typically involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction conditions precisely and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc group removal.
Substitution: Reagents like acyl chlorides or anhydrides can be used to modify the amino group under basic conditions.
Major Products
The major products formed from these reactions include the free amino acid after deprotection and various substituted derivatives depending on the reagents used in substitution reactions .
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid has numerous applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also feature the Boc protecting group and are used similarly in peptide synthesis.
Fmoc-protected amino acids: Another class of protected amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid is unique due to its specific structure, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful in complex synthetic pathways where selective protection is crucial .
Properties
IUPAC Name |
3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFZIPCTFBPFLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937706 | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169870-82-0 | |
Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylvaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00937706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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